molecular formula C15H17NO3 B15066047 3-Amino-3-(2-ethoxynaphthalen-1-YL)propanoic acid CAS No. 682804-42-8

3-Amino-3-(2-ethoxynaphthalen-1-YL)propanoic acid

Cat. No.: B15066047
CAS No.: 682804-42-8
M. Wt: 259.30 g/mol
InChI Key: PSFKCTQMDMQBMA-UHFFFAOYSA-N
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Description

3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid is a chemical compound with the molecular formula C15H17NO3 It is a derivative of alanine, featuring an amino group and an ethoxy-naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid typically involves the reaction of 2-ethoxynaphthalene with a suitable amino acid precursor under controlled conditions. One common method involves the use of a Grignard reagent to introduce the ethoxy-naphthalene group, followed by amination to introduce the amino group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy-naphthalene moiety allows for π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-naphthalen-1-yl-propionic acid: Similar structure but lacks the ethoxy group.

    2-Amino-3-(naphthalen-1-yl)propanoic acid: Another alanine derivative with a naphthalene moiety.

Uniqueness

3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological interactions. This structural feature can enhance its solubility and binding affinity to certain targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

682804-42-8

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3-amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C15H17NO3/c1-2-19-13-8-7-10-5-3-4-6-11(10)15(13)12(16)9-14(17)18/h3-8,12H,2,9,16H2,1H3,(H,17,18)

InChI Key

PSFKCTQMDMQBMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(CC(=O)O)N

Origin of Product

United States

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